5-(噻吩-2-基)-1,3,4-噻二唑-2-胺

描述

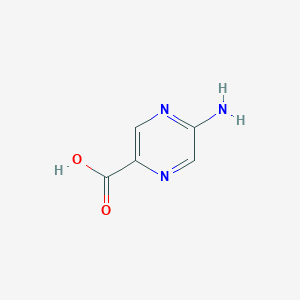

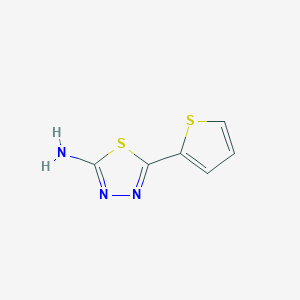

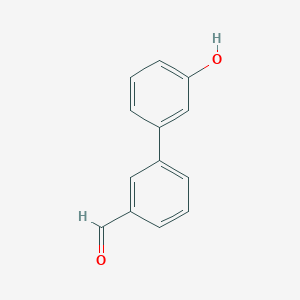

5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine is a derivative of thiophene and thiadiazole . Thiophene and thiadiazole rings are scaffolds present in a wide range of therapeutic agents . They have driven the synthesis of a large number of novel antitumor agents .

Synthesis Analysis

A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed and the structure of the new products was elucidated via spectral data and elemental analysis .Molecular Structure Analysis

The structure of the new products was elucidated via spectral data and elemental analysis . Theoretical analysis of the chemical descriptors and biological activity of a series of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 (CB1) receptor antagonists was performed .Chemical Reactions Analysis

The reactions involved in the synthesis of 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine were discussed . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were determined through spectral data and elemental analysis . For example, one of the derivatives, 3-(4-Nitrophenyl)-2-((1-phenylethylidene)hydrazono)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole, is a yellow solid with a melting point of 213°C–215°C .科学研究应用

Cannabinoid-1 Receptor Antagonists

- Methods of Application : The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .

- Results : The study found that all of the derivatives present the same molecular subunit structure, miming that of rimonabant, an efficient CB1 antagonist .

Potential Anticancer Agents

- Application Summary : This compound has been evaluated for its potential as an anticancer agent. Specifically, it has been tested against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines .

- Methods of Application : A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .

- Results : The compound showed promising activities against HepG-2 and A-549 cell lines (IC50 value of 4.37±0.7 and 8.03±0.5 μM, respectively) .

Antimicrobial Activity

- Application Summary : Thiophene derivatives, including “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine”, have been studied for their antimicrobial activity .

- Methods of Application : The study involved the synthesis of new heterocyclic compounds incorporating thiophene species via the reaction with different nucleophiles and electrophiles .

- Results : The study did not provide specific results for this compound, but it suggests that thiophene derivatives have promising pharmacological characteristics .

QSAR and Molecular Docking Studies

- Application Summary : This compound has been used in structural, QSAR, machine learning, and molecular docking studies of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 (CB1) receptor antagonists .

- Methods of Application : The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .

- Results : The study found that all of the derivatives present the same molecular subunit structure, miming that of rimonabant, an efficient CB1 antagonist .

Corrosion Inhibitors

- Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Methods of Application : The study involved the synthesis of new heterocyclic compounds incorporating thiophene species via the reaction with different nucleophiles and electrophiles .

- Results : The study did not provide specific results for this compound, but it suggests that thiophene derivatives have promising characteristics .

Organic Semiconductors

- Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods of Application : The study involved the synthesis of new heterocyclic compounds incorporating thiophene species via the reaction with different nucleophiles and electrophiles .

- Results : The study did not provide specific results for this compound, but it suggests that thiophene derivatives have promising characteristics .

QSAR and Molecular Docking Studies

- Application Summary : This compound has been used in structural, QSAR, machine learning, and molecular docking studies of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 (CB1) receptor antagonists .

- Methods of Application : The structures and molecular properties of these compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .

- Results : The study found that all of the derivatives present the same molecular subunit structure, miming that of rimonabant, an efficient CB1 antagonist .

Fluorescent Sensor for Fe (III) Ions

- Application Summary : This compound has been used to synthesize a novel di (thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid. The synthesized ligand displays highly selective fluorescent sensing properties towards Fe 3+ ions when compared to other competitive metal ions .

- Methods of Application : The study used the multicomponent Chichibabin pyridine synthesis reaction to synthesize the hybrid .

- Results : The synthesized hybrid molecule has a binding constant of 2.30 × 10^3 M^−1 with limit of detection (LOD) of 4.56 × 10^−5 M (absorbance mode) and 5.84 × 10^−5 M (emission mode) for Fe 3+ ions .

Organic Electrode Materials

- Application Summary : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The study involved the synthesis of new heterocyclic compounds incorporating thiophene species via the reaction with different nucleophiles and electrophiles .

- Results : The study did not provide specific results for this compound, but it suggests that thiophene derivatives have promising characteristics .

属性

IUPAC Name |

5-thiophen-2-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADKTCVAPDOGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349391 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

4683-00-5 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)

![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)

![4-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112589.png)

![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)